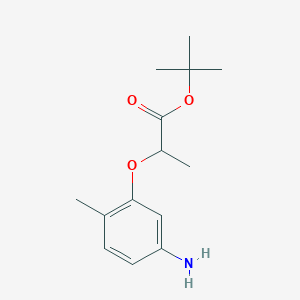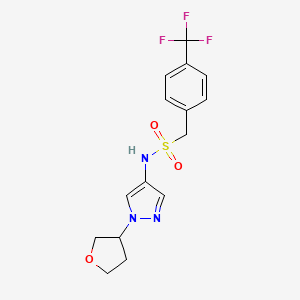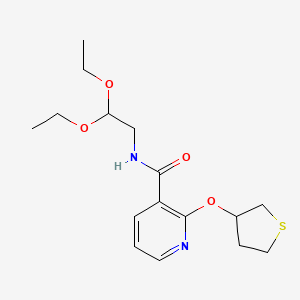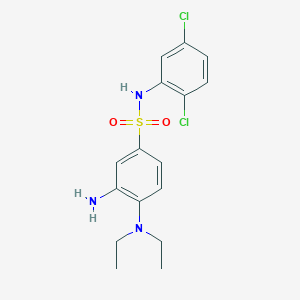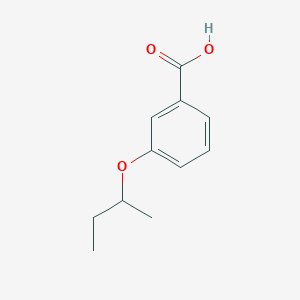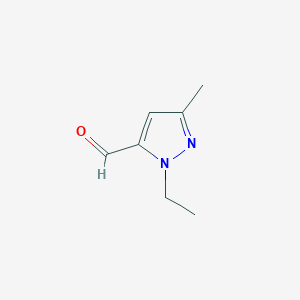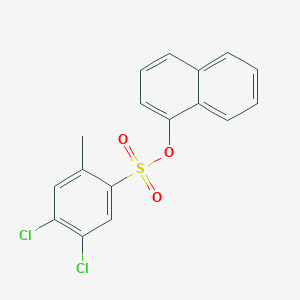
Naphthalen-1-yl 4,5-dichloro-2-methylbenzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphthalen-1-yl 4,5-dichloro-2-methylbenzene-1-sulfonate is a complex organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a naphthalene ring system fused with a dichloromethylbenzene sulfonate group. It is used in various scientific research fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Naphthalen-1-yl 4,5-dichloro-2-methylbenzene-1-sulfonate typically involves the sulfonation of naphthalene followed by chlorination and methylation reactions. The process can be summarized as follows:
Sulfonation: Naphthalene is treated with sulfuric acid to introduce the sulfonate group.
Chlorination: The sulfonated naphthalene is then chlorinated using chlorine gas or a chlorinating agent to introduce the dichloro groups.
Methylation: Finally, the compound is methylated using a methylating agent such as methyl iodide or dimethyl sulfate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions. Common reagents include halogens, alkylating agents, and nucleophiles like hydroxide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products:
Oxidation: Formation of naphthoquinones and other oxidized derivatives.
Reduction: Formation of reduced naphthalene derivatives.
Substitution: Formation of various substituted naphthalene derivatives depending on the reagents used.
科学的研究の応用
Naphthalen-1-yl 4,5-dichloro-2-methylbenzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Naphthalen-1-yl 4,5-dichloro-2-methylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
類似化合物との比較
Naphthalene-1-sulfonic acid: Similar structure but lacks the dichloro and methyl groups.
4,5-Dichloro-2-methylbenzenesulfonic acid: Similar structure but lacks the naphthalene ring.
Uniqueness: Naphthalen-1-yl 4,5-dichloro-2-methylbenzene-1-sulfonate is unique due to the combination of the naphthalene ring with the dichloro and methyl groups, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where these properties are desired.
特性
IUPAC Name |
naphthalen-1-yl 4,5-dichloro-2-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2O3S/c1-11-9-14(18)15(19)10-17(11)23(20,21)22-16-8-4-6-12-5-2-3-7-13(12)16/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHQCRAXWHKMNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=CC3=CC=CC=C32)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2926448.png)
![8-(4-fluorophenyl)-2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2926452.png)
![(3E)-3-{[(2,3-dimethylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2926453.png)
![N-(4-methoxyphenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2926455.png)
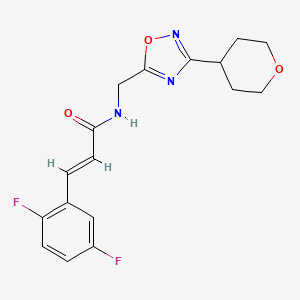
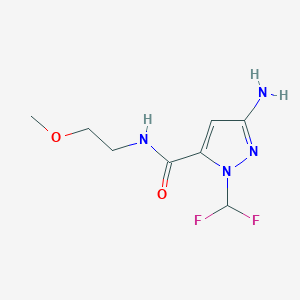
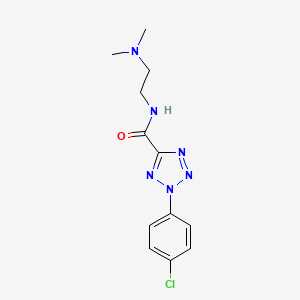
![9-benzyl-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2926459.png)
